Prop-2-yn-1-yl naphthalen-1-ylcarbamate
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Overview
Description
Prop-2-yn-1-yl naphthalen-1-ylcarbamate is an organic compound that features a naphthalene ring bonded to a carbamate group through a prop-2-yn-1-yl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing prop-2-yn-1-yl naphthalen-1-ylcarbamate involves the reaction of 2-hydroxy-1-naphthaldehyde with propargyl bromide in the presence of anhydrous potassium carbonate as a base and N,N-dimethylformamide as a solvent. The mixture is stirred at room temperature and then heated to 40°C using ultrasound sonication .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl naphthalen-1-ylcarbamate undergoes various types of chemical reactions, including:
Cyclocondensation: It can react with phenyl isothiocyanate to form 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones.
Common Reagents and Conditions
Oxidation: Visible light and molecular oxygen are used as reagents under mild conditions.
Cyclocondensation: Phenyl isothiocyanate and carbon disulfide in the presence of potassium hydroxide.
Major Products
Oxidation: Formamides.
Cyclocondensation: 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones.
Scientific Research Applications
Prop-2-yn-1-yl naphthalen-1-ylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism by which prop-2-yn-1-yl naphthalen-1-ylcarbamate exerts its effects involves its ability to act as a photosensitizer. Upon exposure to visible light, it generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s oxidative reactions.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl benzamide: Similar in structure but with a benzamide group instead of a naphthalene ring.
N-(prop-2-yn-1-yl)-o-phenylenediamine: Contains a phenylenediamine group and undergoes similar cyclocondensation reactions.
Uniqueness
Prop-2-yn-1-yl naphthalen-1-ylcarbamate is unique due to its naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific oxidative and cyclocondensation reactions, setting it apart from other similar compounds.
Properties
CAS No. |
25216-22-2 |
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Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
prop-2-ynyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C14H11NO2/c1-2-10-17-14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2,(H,15,16) |
InChI Key |
YSVPHBCBWURRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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